Scientific Field: Combustion Chemistry
Methods of Application: The kinetic reaction mechanism for iso-cetane was built using the same 25 reaction types and associated rate expressions as first introduced by Curran et al. The model includes both low and high temperature chemical kinetic pathways so that predictions can be made in the negative temperature coefficient region, important for low temperature combustion.
Scientific Field: Environmental Science
Application Summary: 2,2,4,4,6,8,8-Heptamethylnonane was used to study the effects of loading and aging pyrene in soils .
2,2,4,4,6,8,8-Heptamethylnonane, commonly known as iso-cetane, is a highly branched alkane with the molecular formula . It is recognized for its significant role in combustion chemistry, particularly as a reference compound for determining the cetane number of diesel fuels. The cetane number is a measure of the ignition quality of diesel fuel; iso-cetane has a cetane number of 15, making it a crucial standard in evaluating fuel performance in diesel engines .
Iso-cetane's structure features multiple methyl groups attached to a nonane backbone, which contributes to its physical properties. It is a colorless liquid at room temperature with a boiling point of approximately 513.2 K (240 °C) and is characterized by its high stability and low reactivity under normal conditions .
HMN itself is not known to have a specific mechanism of action in biological systems.
Iso-cetane primarily undergoes combustion reactions due to its saturated hydrocarbon nature. The combustion of iso-cetane requires oxygen and typically occurs at high temperatures, producing carbon dioxide and water as major products. Additionally, iso-cetane can participate in halogenation reactions under specific conditions, leading to the formation of halogenated derivatives .
While iso-cetane is primarily studied for its combustion properties, it has also been investigated for its biochemical interactions. Research indicates that it influences cell surface hydrophobicity and cellular processes in certain microorganisms. For example, studies have shown that iso-cetane can affect the cellular metabolism and gene expression of bacteria such as Pseudomonas aeruginosa and Pseudomonas putida, particularly in the context of hydrocarbon degradation .
The synthesis of 2,2,4,4,6,8,8-heptamethylnonane can be achieved through several methods:
Iso-cetane serves multiple applications beyond its role as a cetane number reference:
Studies on iso-cetane's interactions focus on its combustion behavior and biological effects. The kinetic mechanisms involved in its oxidation have been extensively modeled and validated against experimental data from shock tube experiments. These studies help understand how iso-cetane behaves under various temperature and pressure conditions during combustion .
In biological contexts, iso-cetane has been shown to interact with microbial cells by altering their surface properties and metabolic pathways, influencing their ability to degrade hydrocarbons effectively.
Iso-cetane belongs to a class of branched alkanes that share similar structural characteristics but differ in their physical and chemical properties. Here are some compounds that can be compared:
Compound Name | Molecular Formula | Cetane Number | Unique Characteristics |
---|---|---|---|
Iso-octane | 100 | High octane rating; used as a standard for gasoline | |
Pentadecane | 10 | Straight-chain alkane; lower cetane rating than iso-cetane | |
2-Methylpentadecane | 20 | Similar structure; higher cetane number than iso-cetane | |
1-Methylnaphthalene | 0 | Historically used but replaced due to instability |
Iso-cetane's unique branching pattern results in lower reactivity compared to straight-chain alkanes while providing an essential reference point for diesel fuel performance assessment. Its specific cetane number makes it invaluable for standardization in fuel testing .
The synthesis of 2,2,4,4,6,8,8-heptamethylnonane through Friedel-Crafts alkylation represents a fundamental approach to constructing highly branched alkane structures [9] [10]. This electrophilic aromatic substitution reaction involves the formation of carbocation intermediates that can undergo subsequent rearrangements to yield the desired branched framework [9]. The mechanism proceeds through Lewis acid activation of alkyl halides, generating carbocation electrophiles that attack aromatic substrates [10].
For branched alkane synthesis, the Friedel-Crafts alkylation strategy requires careful consideration of carbocation stability and rearrangement patterns [11] [13]. The formation of tertiary carbocations is particularly favorable due to their enhanced stability compared to primary or secondary counterparts [12]. However, this stability advantage must be balanced against the tendency for carbocation rearrangements, which can lead to undesired isomeric products [13].
The catalytic system typically employs aluminum chloride as the Lewis acid catalyst, though other metal halides such as ferric chloride and boron trifluoride have demonstrated effectiveness [10]. The reaction conditions generally require anhydrous environments and moderate temperatures to prevent catalyst deactivation and minimize side reactions [11]. The choice of solvent significantly influences reaction outcomes, with non-polar solvents such as dichloromethane and chloroform providing optimal conditions for carbocation formation and stabilization [10].
Catalyst System | Temperature Range (°C) | Solvent | Typical Yield (%) |
---|---|---|---|
Aluminum Chloride | 0-25 | Dichloromethane | 65-80 |
Ferric Chloride | 25-50 | Chloroform | 55-70 |
Boron Trifluoride | -10-15 | Nitrobenzene | 70-85 |
The synthesis pathway for heptamethylnonane involves sequential alkylation steps targeting specific carbon positions [2] [3]. The initial alkylation establishes the nonane backbone, followed by systematic introduction of methyl substituents at positions 2, 4, 6, and 8 [1] [2]. The reaction selectivity is governed by steric hindrance and electronic effects, with tertiary carbon centers exhibiting enhanced reactivity toward electrophilic attack [11].
The incorporation of tert-butyl groups into the heptamethylnonane structure represents a critical synthetic challenge requiring specialized methodologies [12] [14]. Tert-butyl group addition can be achieved through several complementary approaches, including direct alkylation with tert-butyl halides and carbocation-mediated rearrangements [12].
The most effective strategy involves the use of tert-butyl chloride in the presence of strong Lewis acids [12]. The reaction mechanism proceeds through formation of the tert-butyl carbocation, which exhibits exceptional stability due to hyperconjugation effects from the three methyl substituents [14]. This stability enables selective attack at specific carbon centers within the developing alkane framework.
Alternative approaches utilize tert-butyl alcohol under acidic conditions to generate the corresponding carbocation through protonation and subsequent water elimination [12]. This methodology offers advantages in terms of atom economy and reduced halide waste generation. The reaction conditions typically require elevated temperatures and strong acid catalysts such as sulfuric acid or phosphoric acid [36].
Reagent | Reaction Conditions | Temperature (°C) | Conversion (%) |
---|---|---|---|
tert-Butyl Chloride + AlCl₃ | Anhydrous DCM | 0-10 | 85-92 |
tert-Butyl Alcohol + H₂SO₄ | Neat conditions | 80-100 | 75-85 |
tert-Butyl Bromide + FeCl₃ | CHCl₃ solvent | 25-40 | 80-88 |
The regioselectivity of tert-butyl group addition is influenced by steric and electronic factors [14]. Primary and secondary carbon centers exhibit different reactivity patterns, with tertiary positions showing enhanced susceptibility to electrophilic attack [30]. The reaction proceeds through a step-wise mechanism involving initial carbocation formation followed by nucleophilic attack by the alkane substrate [12].
Optimization of tert-butyl group addition requires precise control of reaction stoichiometry to prevent over-alkylation and formation of undesired side products [31]. The use of substoichiometric amounts of Lewis acid catalyst can enhance selectivity by minimizing competing reactions [30]. Temperature control is particularly critical, as elevated temperatures can promote carbocation rearrangements leading to isomeric mixtures [31].
Achieving high purity levels of 2,2,4,4,6,8,8-heptamethylnonane through fractional distillation requires systematic optimization of column parameters and operating conditions [16] [17]. The compound exhibits a boiling point of 240°C at atmospheric pressure, necessitating careful design of the distillation apparatus to achieve effective separation from isomeric impurities [3] [5].
The fractional distillation process relies on differences in boiling points between the target compound and its structural isomers [16]. Since many branched alkane isomers possess similar physical properties, the separation efficiency depends critically on column design parameters including theoretical plate number, reflux ratio, and column diameter [44] [45].
Optimization studies have demonstrated that high-efficiency columns with 50-80 theoretical plates provide adequate resolution for achieving 98% purity [44]. The reflux ratio represents a critical operating parameter, with values between 3:1 and 5:1 yielding optimal separation performance [45]. Higher reflux ratios improve separation efficiency but increase energy consumption and processing time [44].
Column Parameter | Optimal Range | Purity Achieved (%) |
---|---|---|
Theoretical Plates | 50-80 | 96-98 |
Reflux Ratio | 3:1 to 5:1 | 97-99 |
Column Diameter | 25-50 mm | 95-98 |
Operating Pressure | 760-800 mmHg | 96-98 |
Temperature programming represents an essential aspect of fractional distillation optimization [17]. Gradual temperature increases enable improved separation of closely boiling components while minimizing thermal degradation [19]. The initial temperature should be set approximately 20-30°C below the target compound boiling point, with heating rates of 2-5°C per minute providing optimal results [17].
The column packing material significantly influences separation efficiency [16]. Structured packings such as wire mesh and ceramic rings offer high surface area and low pressure drop characteristics [44]. Random packings including glass beads and metal turnings provide alternative options with different performance characteristics [45].
Quality control during distillation involves continuous monitoring of distillate composition through gas chromatographic analysis [47] [50]. Real-time composition data enables dynamic adjustment of operating parameters to maintain optimal separation performance [49]. Temperature and pressure monitoring provides additional process control capabilities for ensuring consistent product quality [44].
The chromatographic separation of isomeric byproducts from 2,2,4,4,6,8,8-heptamethylnonane synthesis presents significant analytical and preparative challenges due to the structural similarities between different branched alkane isomers [18] [20]. Gas chromatographic methods provide the most effective approach for resolving these closely related compounds [22] [23].
Capillary gas chromatography using high-efficiency columns enables baseline separation of most positional isomers [23] [27]. The separation mechanism relies on differential partitioning between the stationary phase and gas phase, with retention times governed by molecular shape and branching patterns [22]. Columns with 200-300 meters length and 0.25 millimeter internal diameter provide adequate resolution for analytical purposes [23].
The choice of stationary phase critically influences separation selectivity [23] [24]. Non-polar phases such as squalane and Apiezon exhibit limited selectivity for branched alkane isomers [23]. Polar stationary phases including polyethylene glycol and liquid crystalline materials demonstrate enhanced selectivity due to specific molecular interactions [23] [25].
Stationary Phase | Column Length (m) | Selectivity Factor | Resolution |
---|---|---|---|
Squalane | 200 | 1.02-1.08 | 0.8-1.2 |
Polyethylene Glycol | 300 | 1.15-1.25 | 1.5-2.1 |
Liquid Crystal OBO | 250 | 1.20-1.35 | 1.8-2.5 |
Carbowax-20M | 300 | 1.10-1.20 | 1.2-1.8 |
Temperature programming strategies enhance separation efficiency by optimizing retention time differences between isomeric compounds [22] [27]. Initial temperatures of 80-100°C followed by programmed heating at 2-4°C per minute provide optimal resolution [23]. The final temperature should not exceed 200°C to prevent thermal degradation of the column stationary phase [22].
Preparative chromatographic separation employs larger scale columns with increased sample loading capacity [18] [48]. Flash chromatography using silica gel stationary phases enables gram-scale purification of isomeric mixtures [48] [51]. The mobile phase composition requires optimization to achieve adequate separation while maintaining reasonable elution times [48].
Separation Method | Scale | Purity Achieved (%) | Recovery (%) |
---|---|---|---|
Analytical GC | mg | 99.5+ | 95-98 |
Preparative GC | 10-100 mg | 98-99 | 85-92 |
Flash Chromatography | 1-10 g | 96-98 | 80-90 |
Column Chromatography | 10-100 g | 95-97 | 75-85 |
The detection and quantification of separated isomers utilizes flame ionization detection for gas chromatographic methods [47] [50]. This detection technique provides excellent sensitivity and linear response over wide concentration ranges [22]. Mass spectrometric detection offers additional structural confirmation capabilities through fragmentation pattern analysis [24].
Acute Toxic;Irritant;Health Hazard